molecular formula C9H5F2NO3 B11775850 3-Amino-5,7-difluorobenzofuran-2-carboxylic acid

3-Amino-5,7-difluorobenzofuran-2-carboxylic acid

Cat. No.: B11775850
M. Wt: 213.14 g/mol
InChI Key: BOYUYAGCUZSYNB-UHFFFAOYSA-N
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Description

3-Amino-5,7-difluorobenzofuran-2-carboxylic acid is a benzofuran derivative with notable biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,7-difluorobenzofuran-2-carboxylic acid typically involves the construction of the benzofuran ring followed by the introduction of amino and fluorine substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been employed to construct complex benzofuran derivatives with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,7-difluorobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Amino-5,7-difluorobenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmacological activities.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.

    Medicine: Its potential anti-tumor, antibacterial, and antiviral properties are of interest for developing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-5,7-difluorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,7-difluorobenzofuran-2-carboxylic acid is unique due to the combination of amino and fluorine substituents on the benzofuran ring.

Properties

Molecular Formula

C9H5F2NO3

Molecular Weight

213.14 g/mol

IUPAC Name

3-amino-5,7-difluoro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H5F2NO3/c10-3-1-4-6(12)8(9(13)14)15-7(4)5(11)2-3/h1-2H,12H2,(H,13,14)

InChI Key

BOYUYAGCUZSYNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=C(O2)C(=O)O)N)F)F

Origin of Product

United States

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